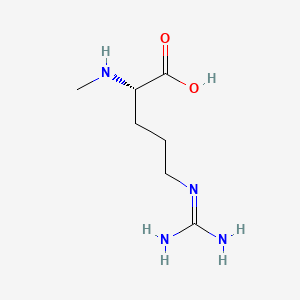
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Descripción general
Descripción
SSAA09E3 es un compuesto químico conocido por su función como inhibidor del virus del síndrome respiratorio agudo severo (SARS-CoV). Es un derivado de la benzamida que ha demostrado un potencial significativo en la inhibición de la entrada del virus a las células huésped. Este compuesto ha sido estudiado ampliamente por sus propiedades antivirales, particularmente en el contexto del SARS-CoV y virus relacionados .
Métodos De Preparación
La síntesis de SSAA09E3 implica varios pasos. El compuesto se prepara típicamente a través de una serie de reacciones orgánicas, comenzando con el precursor de benzamida adecuado. Las condiciones de reacción a menudo implican el uso de disolventes como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado .
Análisis De Reacciones Químicas
SSAA09E3 experimenta varias reacciones químicas, centrándose principalmente en su interacción con los componentes virales. Se sabe que el compuesto inhibe la fusión de la membrana viral con la membrana de la célula huésped, un paso crítico en el proceso de entrada viral. Los reactivos comunes utilizados en estas reacciones incluyen DMSO y otros disolventes orgánicos. El principal producto formado a partir de estas reacciones es la inhibición de la entrada viral, que es crucial para su actividad antiviral .
Aplicaciones Científicas De Investigación
SSAA09E3 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición de la entrada viral. En biología y medicina, se explora su potencial como agente terapéutico contra el SARS-CoV y otros virus relacionados. La capacidad del compuesto para inhibir la entrada viral lo convierte en una herramienta valiosa en el desarrollo de medicamentos antivirales. Además, SSAA09E3 se utiliza en aplicaciones industriales donde se requieren propiedades antivirales .
Mecanismo De Acción
El mecanismo de acción de SSAA09E3 implica la inhibición de la fusión entre la membrana viral y la membrana de la célula huésped. Este proceso es crucial para la entrada del virus en la célula huésped. SSAA09E3 no afecta la unión inicial del virus al receptor de la célula huésped, la enzima convertidora de angiotensina 2 (ACE2), sino que previene el paso de fusión posterior. Esta inhibición se logra a través de la interacción de SSAA09E3 con proteínas virales específicas, bloqueando los cambios conformacionales necesarios para la fusión de la membrana .
Comparación Con Compuestos Similares
SSAA09E3 se compara con otros compuestos similares, como SSAA09E1 y SSAA09E2. Mientras que SSAA09E1 bloquea las funciones enzimáticas de la catepsina L, una proteasa huésped necesaria para la entrada viral, SSAA09E3 inhibe específicamente la fusión de la membrana viral con la membrana de la célula huésped. Este mecanismo de acción único distingue a SSAA09E3 de otros inhibidores y destaca su potencial como agente antiviral específico .
Compuestos similares::- SSAA09E1
- SSAA09E2
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGATAYQAZTAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341119 | |
| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52869-18-8 | |
| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B1663703.png)

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)



![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)


